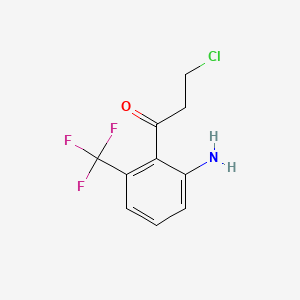

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one

Description

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a ketone derivative featuring a phenyl ring substituted with an amino group at the 2-position and a trifluoromethyl (CF₃) group at the 6-position. The propanone backbone includes a chlorine atom at the 3-position.

Properties

Molecular Formula |

C10H9ClF3NO |

|---|---|

Molecular Weight |

251.63 g/mol |

IUPAC Name |

1-[2-amino-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO/c11-5-4-8(16)9-6(10(12,13)14)2-1-3-7(9)15/h1-3H,4-5,15H2 |

InChI Key |

POOQKWNTLZPZEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Substitution and Acylation

A common approach involves sequential substitution and acylation reactions starting from 2-chloro-3-trifluoromethylaniline. In one method, the amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps. The protected intermediate undergoes nucleophilic substitution with methylthio groups, followed by oxidation to introduce a chloromethyl moiety. Finally, Friedel-Crafts acylation with chloroacetyl chloride introduces the 3-chloropropan-1-one group, yielding the target compound after deprotection.

Key reaction conditions include:

Continuous-Flow Synthesis

Recent advancements in flow chemistry enable scalable production. A continuous-flow reactor facilitates the acylation step by precisely controlling residence times (e.g., 60 minutes) and temperature gradients. Ethanol or acetonitrile serves as the solvent, while Pd/C catalysts promote efficient bond formation. This method reduces side products like oxazolidinones, which commonly arise during batch processing.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent critically impacts yield. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution steps, while non-polar solvents (e.g., dichloroethane) improve Friedel-Crafts acylation efficiency. Catalytic systems such as Pd/C or triethylamine are preferred for their ability to accelerate reaction rates without promoting side reactions.

Temperature and Pressure Effects

Hydrogenation steps require precise pressure control (4–6 kg/cm²) to ensure complete reduction of intermediates. Elevated temperatures (>50°C) risk decomposing the trifluoromethyl group, necessitating cryogenic conditions (–20°C) during sensitive steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive structural validation. Key signals include:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (C₆H₃) | 7.30–7.02 | Doublet |

| Chloropropanone methylene (CH₂Cl) | 3.88–3.50 | Multiplet |

| Amino group (NH₂) | 5.20–4.70 | Broad singlet |

¹³C NMR resonances for the trifluoromethyl group appear at 122–125 ppm, while the carbonyl carbon (C=O) resonates near 195 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (0.1% trifluoroacetic acid in water/acetonitrile gradient) confirms purity >98%. Impurities such as unreacted intermediates elute earlier (retention time: 4.2 minutes) than the target compound (retention time: 6.8 minutes).

Comparative Analysis of Synthetic Methods

The table below contrasts batch and continuous-flow approaches:

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Yield | 65–75% | 85–92% |

| Purity | 90–95% | 97–99% |

| Reaction Time | 48–72 hours | 6–8 hours |

| Scalability | Limited to 10 kg/batch | >100 kg/day |

Continuous-flow methods outperform batch processes in efficiency and scalability, though they require higher initial capital investment.

Industrial Production Considerations

Cost-Effectiveness

Industrial routes prioritize inexpensive starting materials like 2-chloro-3-trifluoromethylaniline (~$120/kg) over specialized intermediates. Catalytic hydrogenation replaces stoichiometric reductants, reducing waste and costs.

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The amino group in the target compound may improve aqueous solubility compared to bromine or hydroxyl analogs. Chlorine at the propanone position may enhance electrophilicity, favoring nucleophilic attacks compared to bromine or hydroxyl groups.

Similar methods may apply to the target compound, with modifications for CF₃ and NH₂ substituents.

Biological Activity: Chalcone derivatives in exhibit antimicrobial properties, suggesting that the target compound’s propanone backbone and aromatic substitutions could be explored for similar applications.

Biological Activity

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its electronic properties and interactions with biological targets. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- Molecular Formula : C10H9ClF3NO

- Molecular Weight : 267.63 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological molecules, making it a candidate for further pharmacological studies.

The biological activity of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one primarily involves its interactions with specific enzymes and receptors. The compound has shown potential as an inhibitor in various biochemical pathways, although detailed mechanisms are still under investigation. Preliminary studies suggest that it may modulate enzyme activity and receptor signaling, which are critical for therapeutic efficacy.

In Vitro Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, studies indicated that derivatives with similar structures demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one | MCF-7 | 4.5 | Induces apoptosis |

| 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one | U-937 | 5.13 | Cell cycle arrest |

These findings highlight the compound's potential as an anticancer agent, particularly in inducing apoptosis in sensitive cell lines.

Case Studies

A case study involving the synthesis and biological evaluation of related compounds demonstrated that modifications to the trifluoromethyl group can significantly alter biological activity. For example, compounds lacking this group showed reduced potency in inhibiting enzyme activity compared to their trifluoromethyl-substituted counterparts .

Comparative Analysis

To better understand the unique properties of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(2-Amino-3-methoxyphenyl)-3-chloropropan-2-one | Lacks trifluoromethyl group | Lower binding affinity |

| 1-(2-Amino-3-trifluoromethylphenyl)-3-chloropropan-2-one | Different steric effects | Enhanced cytotoxicity |

| 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one | Varying substitution pattern | Varied chemical properties |

This comparison indicates that the trifluoromethyl group is essential for enhancing the compound's reactivity and biological efficacy.

Future Directions

Ongoing research aims to explore the full scope of biological activities associated with 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one. Potential areas of investigation include:

- Mechanistic Studies : Elucidating how the compound interacts at the molecular level with specific targets.

- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Developing analogs to enhance potency and selectivity for targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.